molecular formula C25H28FN3O3 B11142322 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B11142322
M. Wt: 437.5 g/mol
InChI Key: GDQBSMFQBVWHSK-UHFFFAOYSA-N
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Description

2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methyl-pyrazolyl group, and a methoxyphenyl-oxan group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure This can be achieved through the reaction of 4-fluorophenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Various nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE include:

  • 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE
  • 2-[3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE

Uniqueness

The uniqueness of 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28FN3O3

Molecular Weight

437.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C25H28FN3O3/c1-17-22(24(29-28-17)18-3-7-20(26)8-4-18)15-23(30)27-16-25(11-13-32-14-12-25)19-5-9-21(31-2)10-6-19/h3-10H,11-16H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

GDQBSMFQBVWHSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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